4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide
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Overview
Description
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide is a chemical compound with the CAS Number: 730950-18-2 . It has a molecular weight of 288.22 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis and Biological Activity
A study outlined the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, including 4-chloro-N-(substituted-phenyl)butanamides. These compounds were evaluated for their inhibitory potential against mushroom tyrosinase, indicating their potential as depigmentation agents with minimal side effects (Raza et al., 2019).
Another study focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, assessing their in vitro inhibitory potential against urease enzyme. The findings support their use as therapeutic agents in drug design programs (Nazir et al., 2018).
Metabolic Studies
- Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes were conducted. The research explored the metabolic pathways and identified the cytochrome P450 isoforms responsible for the metabolism of these compounds, providing insights into their biotransformation (Coleman et al., 2000).
Pharmacokinetics and Anticonvulsant Activities
- Progabide, a derivative of 4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide, was investigated for its neuropharmacological profiles, especially its anticonvulsant spectra. The study highlighted the broad spectrum of anticonvulsant activities of progabide and its metabolites, underscoring the therapeutic potential of GABA receptor agonists in controlling convulsions of various origins (Worms et al., 1982).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(3-chloro-2,6-diethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-3-10-7-8-12(16)11(4-2)14(10)17-13(18)6-5-9-15/h7-8H,3-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGGJNMDXMICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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